molecular formula C23H21F6N3O B8391706 2-((Tert-butylamino)methyl)-4,6-bis(6-(trifluoromethyl)pyridin-3-yl)phenol

2-((Tert-butylamino)methyl)-4,6-bis(6-(trifluoromethyl)pyridin-3-yl)phenol

Cat. No. B8391706
M. Wt: 469.4 g/mol
InChI Key: GKPVOYUMWLXBMD-UHFFFAOYSA-N
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Patent
US09409893B2

Procedure details

A mixture of 6,8-dibromo-3-(tert-butyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine (Intermediate 6) (0.621 g, 1.79 mmol), 6-(trifluoromethyl)pyridine-3-boronic acid [purchased from Frontier Scientific] (1.025 g, 5.37 mmol), and potassium carbonate (1.979 g, 14.3 mmol) in 2-propanol (30 mL) and water (6 mL) was purged with nitrogen for 20 minutes. Tetrakis(triphenylphosphine)palladium (0) (114 mg, 0.099 mmol) was added and the resulting mixture heated at 72° C. for 60 minutes then the cooled reaction mixture concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed with water, dried (MgSO4), filtered and concentrated under reduced pressure to afford a dark brown oil. The product was purified using flash chromatography on silica eluting with a solvent gradient of 0 to 30% ethyl acetate in hexanes to give a yellow solid. The solid was triturated with 1:1 v/v MTBE/hexane, filtered and then dried at 40° C./4-8 mm Hg to give 2-((tert-butylamino)methyl)-4,6-bis(6-(trifluoromethyl)pyridin-3-yl)phenol (0.358 g) as an off-white solid.
Name
6,8-dibromo-3-(tert-butyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine
Quantity
0.621 g
Type
reactant
Reaction Step One
Name
Intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.025 g
Type
reactant
Reaction Step One
Quantity
1.979 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4](Br)[C:5]2OC[N:8]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:7][C:6]=2[CH:15]=1.[F:17][C:18]([F:29])([F:28])[C:19]1[N:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1.[C:30](=[O:33])([O-])[O-].[K+].[K+]>CC(O)C.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:11]([NH:8][CH2:7][C:6]1[CH:5]=[C:4]([C:22]2[CH:23]=[N:24][C:19]([C:18]([F:29])([F:28])[F:17])=[CH:20][CH:21]=2)[CH:3]=[C:2]([C:15]2[CH:23]=[N:24][C:19]([C:18]([F:29])([F:28])[F:17])=[CH:20][CH:21]=2)[C:30]=1[OH:33])([CH3:12])([CH3:13])[CH3:14] |f:2.3.4,^1:44,46,65,84|

Inputs

Step One
Name
6,8-dibromo-3-(tert-butyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine
Quantity
0.621 g
Type
reactant
Smiles
BrC=1C=C(C2=C(CN(CO2)C(C)(C)C)C1)Br
Name
Intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C2=C(CN(CO2)C(C)(C)C)C1)Br
Name
Quantity
1.025 g
Type
reactant
Smiles
FC(C1=CC=C(C=N1)B(O)O)(F)F
Name
Quantity
1.979 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
114 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with nitrogen for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a dark brown oil
CUSTOM
Type
CUSTOM
Details
The product was purified
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with 1:1 v/v MTBE/hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried at 40° C./4-8 mm Hg

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NCC1=C(C(=CC(=C1)C=1C=NC(=CC1)C(F)(F)F)C=1C=NC(=CC1)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.358 g
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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